N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-sulfonamide
Description
N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes an oxetane ring, a sulfonamide group, and a hydroxy-substituted propyl chain attached to a methylphenyl group
Properties
IUPAC Name |
N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-4-2-3-5-11(10)6-12(7-15)14-19(16,17)13-8-18-9-13/h2-5,12-15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMNAAPHCKSKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CO)NS(=O)(=O)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-sulfonamide typically involves multiple steps:
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Formation of the Oxetane Ring: : The oxetane ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide. For instance, starting from 3-chloro-1,2-propanediol, the oxetane ring can be formed via intramolecular cyclization under basic conditions.
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Introduction of the Sulfonamide Group: : The sulfonamide group is introduced by reacting the oxetane intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
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Attachment of the Hydroxy-Substituted Propyl Chain: : The hydroxy-substituted propyl chain can be introduced through a nucleophilic substitution reaction. For example, reacting the oxetane-sulfonamide intermediate with 2-methylphenylpropan-2-ol under acidic or basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: HNO₃ for nitration, Br₂ for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its sulfonamide group is known to interact with certain enzymes, making it useful in the study of enzyme inhibition and drug design.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new pharmaceuticals. Its structural features suggest it could be modified to enhance its biological activity and selectivity, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of polymers and materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism by which N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-sulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The hydroxy group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-thioamide: Similar structure but with a thioamide group instead of a sulfonamide.
Uniqueness
N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group is known for its ability to interact with enzymes and proteins, making the compound particularly interesting for medicinal chemistry and biological research.
By comparing it with similar compounds, researchers can better understand the structure-activity relationships and optimize the compound for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
